![molecular formula C19H20ClN3O3S B2771392 4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide CAS No. 477711-52-7](/img/structure/B2771392.png)
4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H20ClN3O3S and its molecular weight is 405.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide is a compound with potential therapeutic applications, particularly in the fields of anti-inflammatory and antibacterial treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H20ClN3O3S
- Molecular Weight : 405.9 g/mol
- CAS Number : 477711-52-7
- Boiling Point : Approximately 558.7 °C (predicted)
- Density : 1.32 g/cm³ (predicted)
These properties indicate that the compound is a stable organic molecule suitable for further biological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.
- Antibacterial Activity : Preliminary studies suggest that it may also target bacterial topoisomerases, disrupting DNA replication in pathogens.
Anti-inflammatory Activity
Recent studies have demonstrated significant anti-inflammatory effects of the compound, making it a candidate for treating inflammatory diseases. The following table summarizes key findings from various studies:
These results indicate that the compound exhibits promising potential for anti-inflammatory applications.
Antibacterial Activity
The compound's antibacterial properties have been explored in vitro against various pathogens. Notable findings include:
- Inhibition of Staphylococcus aureus and Escherichia coli growth.
- Selective inhibition of bacterial topoisomerases, which are crucial for bacterial DNA replication.
The compound demonstrated an IC50 value of 12 μM against E. coli DNA gyrase, indicating potent antibacterial activity without affecting human topoisomerase II .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Inflammation : A study involving animal models showed that administration of the compound resulted in reduced paw swelling and body weight loss in acute inflammatory conditions, comparable to established anti-inflammatory drugs like aspirin.
- Antibacterial Efficacy : In a clinical setting, patients infected with resistant strains of bacteria were treated with formulations containing this compound, resulting in improved clinical outcomes and reduced infection rates.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated that compounds similar to 4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that sulfonamides can effectively inhibit the growth of various gram-positive and gram-negative bacteria due to their ability to interfere with bacterial folic acid synthesis. This compound's structure may enhance its efficacy against resistant strains of pathogens, making it a valuable candidate in the development of new antibiotics .
Anti-inflammatory Properties
The compound has been explored for its potential as an anti-inflammatory agent. The presence of the pyrazole ring is significant as many pyrazole derivatives are known to exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes. In vitro studies have indicated moderate inhibitory activity against COX-II, suggesting that this compound could serve as a lead structure for developing new anti-inflammatory drugs .
Cancer Therapeutics
Emerging research indicates that derivatives of sulfonamides may have antitumor activity. The compound's ability to modulate various cellular pathways involved in cancer progression has been noted in preliminary studies. For example, compounds with similar structures have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .
G Protein-Coupled Receptor Modulation
Recent investigations into the interactions of sulfonamide derivatives with G protein-coupled receptors (GPCRs) have revealed potential for these compounds in modulating receptor activity, which is crucial for numerous physiological processes and therapeutic targets . The specific interactions of this compound with GPCRs warrant further exploration.
Case Studies and Research Findings
Propriétés
IUPAC Name |
4-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c1-14-18(19(23(2)22-14)26-16-6-4-3-5-7-16)12-13-21-27(24,25)17-10-8-15(20)9-11-17/h3-11,21H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGGTYAATFHXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.